molecular formula C8H15Br2N B14397358 1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide CAS No. 88365-66-6

1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide

Cat. No.: B14397358
CAS No.: 88365-66-6
M. Wt: 285.02 g/mol
InChI Key: KQDWVHWQWNVIFP-UHFFFAOYSA-M
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Description

1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide is a chemical compound with the molecular formula C8H15Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 2-bromo-2-methylpropylidene bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic substitution of the bromine atom by the nitrogen atom of pyrrolidine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolidine ring provides structural rigidity, facilitating specific interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88365-66-6

Molecular Formula

C8H15Br2N

Molecular Weight

285.02 g/mol

IUPAC Name

1-(2-bromo-2-methylpropylidene)pyrrolidin-1-ium;bromide

InChI

InChI=1S/C8H15BrN.BrH/c1-8(2,9)7-10-5-3-4-6-10;/h7H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

KQDWVHWQWNVIFP-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C=[N+]1CCCC1)Br.[Br-]

Origin of Product

United States

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